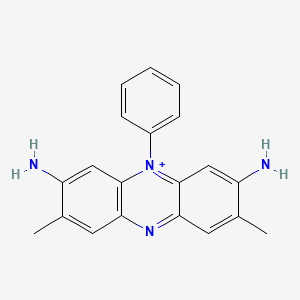

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium

CAS No.: 7006-08-8

Cat. No.: VC18465831

Molecular Formula: C20H19N4+

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7006-08-8 |

|---|---|

| Molecular Formula | C20H19N4+ |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine |

| Standard InChI | InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1 |

| Standard InChI Key | WULISCVZERSMML-UHFFFAOYSA-O |

| Canonical SMILES | CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium features a planar phenazine heterocycle with strategic substituents that govern its chemical reactivity. The molecular formula C₂₀H₁₉N₄⁺ corresponds to a cationic species with a molecular weight of 315.4 g/mol. Key structural elements include:

-

Amino groups at positions 3 and 7, enabling hydrogen bonding and proton exchange.

-

Methyl groups at positions 2 and 8, providing steric stabilization.

-

Phenyl group at position 5, enhancing π-π stacking interactions.

The chloride salt form (CAS 477-73-6) incorporates a counterion, yielding the neutral compound C₂₀H₁₉ClN₄ with a molecular weight of 350.85 g/mol .

Table 1: Fundamental Physicochemical Properties

Spectroscopic and Electronic Properties

The compound exhibits strong absorption in the visible spectrum (λₘₐₓ = 530 nm) , attributed to conjugated π-electrons within the phenazine core. Electrochemical studies reveal reversible redox behavior, facilitating its use as an electron-transfer mediator in biosensors . The cationic charge localized on the phenazinium moiety promotes interactions with anionic biological membranes, a property exploited in cellular staining.

Synthesis and Chemical Reactivity

Industrial Synthesis Pathways

Commercial production involves multi-step condensation reactions starting from aniline derivatives. A typical route includes:

-

Oxidative coupling of o-toluidine derivatives to form the phenazine backbone.

-

Nitration and reduction to introduce amino groups.

-

Quaternization with phenylating agents to install the N-phenyl group.

Critical Reaction Parameters:

-

Temperature: 80–120°C under inert atmosphere.

-

Catalysts: Transition metal oxides (e.g., Fe₂O₃) accelerate cyclization.

-

Yield Optimization: Controlled pH (8–10) prevents side reactions .

Functional Modifications

The amino groups undergo diazotization, enabling covalent attachment to cellulose fibers in textile dyeing . Methyl substituents hinder molecular aggregation, maintaining dye solubility in aqueous media.

Industrial and Scientific Applications

Biological Staining

As a metachromatic dye, Safranine O differentially stains nucleic acids (red) and lignified plant cell walls (blue). Key applications include:

-

Gram staining: Differentiates bacterial cell wall structures .

-

Mitochondrial imaging: Accumulates in electronegative organelles due to its cationic charge.

Table 2: Staining Protocols and Outcomes

| Application | Concentration | Result | Reference |

|---|---|---|---|

| Plant tissue staining | 0.1% w/v | Lignin: Blue | |

| Bacterial Gram stain | 0.5% w/v | Gram-negative: Pink |

Textile Dyeing

The compound’s affinity for polyanionic fabrics like cotton arises from electrostatic interactions. Commercial dye baths utilize 1–5% Safranine O at 60–80°C, achieving colorfastness ratings of 4–5 on the Gray Scale .

Environmental Remediation

Recent advances employ Safranine O as a model pollutant in adsorption studies. Phosphoric acid-activated Senna fistula biomass achieves a maximum uptake of 22.1 mg/g, following pseudo-second-order kinetics .

Adsorption Parameters:

-

Optimal pH: 4.4 (protonated amino groups enhance binding).

-

Thermodynamics: ΔG° = -8.2 kJ/mol (spontaneous), ΔH° = 45.3 kJ/mol (endothermic) .

Environmental Impact and Mitigation Strategies

Aquatic Toxicity

Effluent discharges containing >10 ppm Safranine O inhibit algal photosynthesis (EC₅₀ = 12.4 ppm) . Adsorption technologies using agricultural waste reduce environmental persistence from 60 days to <7 days .

Regulatory Compliance

The compound falls under REACH Annex XIV restrictions for industrial effluents. Treatment mandates include activated carbon filtration to <0.1 ppm prior to discharge .

Recent Advances and Future Directions

Photodynamic Therapy

Nanoformulations of Safranine O exhibit singlet oxygen quantum yields (ΦΔ = 0.38), enabling targeted cancer cell apoptosis under 660 nm irradiation .

Supercapacitor Electrodes

Graphene-Safranine O composites demonstrate specific capacitances of 412 F/g at 1 A/g, leveraging the dye’s redox activity for energy storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume